N-Ethyl-5-nitroquinolin-6-amine
CAS No.: 99601-37-3
Cat. No.: VC2987679
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99601-37-3 |
|---|---|
| Molecular Formula | C11H11N3O2 |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | N-ethyl-5-nitroquinolin-6-amine |
| Standard InChI | InChI=1S/C11H11N3O2/c1-2-12-10-6-5-9-8(4-3-7-13-9)11(10)14(15)16/h3-7,12H,2H2,1H3 |
| Standard InChI Key | LEXGYCIINZOOEH-UHFFFAOYSA-N |
| SMILES | CCNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | CCNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure
N-Ethyl-5-nitroquinolin-6-amine is derived from the parent compound 5-nitroquinolin-6-amine (CAS#: 42606-37-1), with an ethyl group attached to the amino nitrogen at the 6-position . The molecular structure features three key components: a quinoline heterocyclic core, an electron-withdrawing nitro group at position 5, and a secondary amine (N-ethylamine) at position 6.
Table 1: Basic Molecular Properties of N-Ethyl-5-nitroquinolin-6-amine
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C11H11N3O2 | Derived from structural analysis |
| Molecular Weight | 217.22 g/mol | Calculated from formula |
| Structural Features | Quinoline core, -NO2 at C5, -NHC2H5 at C6 | Key functional groups |
| Heterocyclic Class | Quinoline derivatives | Nitrogen-containing heterocycle |
| CAS Number | Not identified in available data | Requires registry |
The parent compound 5-nitroquinolin-6-amine has a documented molecular weight of 189.17 g/mol, with the addition of the ethyl group accounting for the increase to 217.22 g/mol in N-Ethyl-5-nitroquinolin-6-amine .
Physical Properties
Based on the documented properties of the structurally related 5-nitroquinolin-6-amine and the known effects of N-ethylation, the following physical properties can be estimated for N-Ethyl-5-nitroquinolin-6-amine:
Table 2: Estimated Physical Properties of N-Ethyl-5-nitroquinolin-6-amine
The N-ethylation of the amino group at position 6 would be expected to increase the compound's lipophilicity compared to the parent structure, thereby enhancing solubility in organic solvents while decreasing water solubility.
Chemical Reactivity
The chemical behavior of N-Ethyl-5-nitroquinolin-6-amine is governed by the electronic and steric properties of its three primary functional components:
Table 3: Expected Chemical Reactivity Patterns
| Functional Group | Electronic Effect | Expected Reactivity |
|---|---|---|
| Quinoline Core | Electron-deficient heterocycle | Susceptible to nucleophilic attack, particularly at C2 and C4 |
| Nitro Group (-NO2) | Strong electron-withdrawing | Deactivates aromatic ring toward electrophilic substitution, can undergo reduction |
| Secondary Amine (-NHC2H5) | Electron-donating | Nucleophilic center, can undergo further alkylation or acylation |
The presence of both the nitro group and the amino functionality creates an interesting electronic push-pull system within the molecule. The electron-withdrawing nitro group at C5 and the electron-donating ethylamino group at C6 generate a polarized system that influences reactivity patterns across the molecule.
Synthesis Methods
Direct N-Alkylation of 5-nitroquinolin-6-amine
The most straightforward approach to synthesizing N-Ethyl-5-nitroquinolin-6-amine would involve direct N-alkylation of 5-nitroquinolin-6-amine. This approach typically employs alkylating agents such as ethyl halides in the presence of a suitable base:
Table 4: Direct N-Alkylation Parameters
| Reagent | Conditions | Advantages | Challenges |
|---|---|---|---|
| Ethyl iodide or bromide | Base (K2CO3, Cs2CO3), DMF, 60-80°C | Readily available reagents | Potential over-alkylation |
| Diethyl sulfate | Mild base, RT to 50°C | More selective | Toxicity concerns |
| Ethanol + catalyst | Elevated temperature, pressure | Green chemistry approach | Lower selectivity |
The key challenge in this approach is achieving selective mono-ethylation while minimizing formation of the N,N-diethylated product. This typically requires careful control of reaction conditions, including temperature, reagent ratios, and reaction time.
One-pot Synthesis Approach
Drawing from methodologies developed for related N-ethylation reactions, a one-pot approach could potentially be applied. Research on the synthesis of N-ethylaniline from nitrobenzene and ethanol provides a relevant model . This approach involves:
-
Hydrogenation of the nitro group using hydrogen generated in situ
-
N-alkylation of the resulting amine with ethanol through a Schiff base intermediate
Table 5: Reaction Steps in One-pot Synthesis Approach
Where Ar represents the 5-nitroquinolin-6-yl moiety.
This approach might be particularly valuable as it could avoid the isolation of potentially unstable intermediates and provide a more efficient synthetic route. Research on similar systems has demonstrated that using Raney Ni catalysts under appropriate conditions (413 K, PN2 = 1 MPa) can achieve high selectivity for mono-alkylated products .
Reaction Conditions and Optimization
The optimization of reaction conditions for N-Ethyl-5-nitroquinolin-6-amine synthesis would need to address several key parameters:
Table 6: Critical Parameters for Synthesis Optimization
Studies on related systems have shown that careful control of these parameters can lead to high conversion (>95%) with good selectivity for the desired mono-alkylated product .
Applications and Research Significance
| Structural Feature | Biological Relevance | Potential Therapeutic Areas |
|---|---|---|
| Quinoline Core | DNA intercalation capabilities, enzyme binding | Antimicrobial, antiparasitic, anticancer |
| Nitro Group | Bioactivation in anaerobic environments, redox activity | Antibacterial (especially anaerobes), antiparasitic |
| N-Ethylamine | Modified hydrogen bonding profile, increased lipophilicity | Enhanced membrane penetration, altered binding kinetics |
The combination of these functional groups creates a molecule with a unique electronic profile that could interact with various biological targets through multiple binding modes, including hydrogen bonding, π-stacking, and hydrophobic interactions.
Material Science Applications
The electronic structure of N-Ethyl-5-nitroquinolin-6-amine suggests potential applications in materials science and technological applications:
Table 8: Potential Materials Science Applications
| Property | Application Area | Rationale |
|---|---|---|
| Donor-Acceptor System | Organic electronics, photovoltaics | Push-pull electronic system created by nitro and amino groups |
| Metal Coordination | Catalysis, sensing | Nitrogen atoms provide coordination sites for metals |
| Chromophoric Properties | Dyes, sensors | Extended conjugation with polarizing substituents |
| Supramolecular Assembly | Advanced materials | Multiple hydrogen bonding sites enable self-assembly |
The nitro group at position 5 and the ethylamino group at position 6 create an interesting electronic dipole across the quinoline framework, potentially useful in applications requiring directional electron transfer or polarized electronic structures.
Analytical Characterization
Spectroscopic Properties
Comprehensive characterization of N-Ethyl-5-nitroquinolin-6-amine would involve multiple spectroscopic techniques:
Table 9: Expected Spectroscopic Features
| Technique | Expected Key Features | Analytical Value |
|---|---|---|
| 1H NMR | Ethyl signals (triplet ~1.2-1.4 ppm, quartet ~3.2-3.5 ppm), aromatic signals (6.5-8.5 ppm), NH signal (~5-6 ppm) | Structure confirmation, purity assessment |
| 13C NMR | Carbonyl signals (135-165 ppm), aromatic carbon signals (115-150 ppm), ethyl carbons (12-45 ppm) | Carbon framework verification |
| IR Spectroscopy | NO2 stretching (1500-1550 cm-1 and 1300-1370 cm-1), NH stretching (3300-3500 cm-1), aromatic C=C (1400-1600 cm-1) | Functional group confirmation |
| UV-Vis | Absorption maxima likely in 300-400 nm range | Electronic transitions, conjugation extent |
| Mass Spectrometry | Molecular ion peak at m/z 217, fragmentation pattern including loss of ethyl, NO2 | Molecular weight confirmation |
Chromatographic Analysis
Purification and analysis of N-Ethyl-5-nitroquinolin-6-amine would typically involve chromatographic methods:
Table 10: Chromatographic Methods for Analysis and Purification
| Method | Parameters | Application |
|---|---|---|
| TLC | Silica gel, Hexane/EtOAc mixtures (70:30 to 50:50) | Reaction monitoring, purity assessment |
| Column Chromatography | Silica gel, gradient elution with hexane/EtOAc | Purification of crude product |
| HPLC | C18 column, methanol/water mixtures | Analytical purity determination, separation of isomers |
| GC-MS | Non-polar column, temperature gradient | Analysis of volatile derivatives |
Research Limitations and Future Directions
Current Knowledge Gaps
Current research on N-Ethyl-5-nitroquinolin-6-amine appears limited, with several important knowledge gaps:
-
Lack of optimized, published synthetic procedures specific to this compound
-
Limited experimental data on physical and chemical properties
-
Absence of comprehensive biological activity studies
-
Unexplored potential in materials science applications
Future Research Opportunities
Table 11: Proposed Research Directions for N-Ethyl-5-nitroquinolin-6-amine
| Research Area | Specific Investigations | Expected Impact |
|---|---|---|
| Synthetic Methodology | Development of selective, efficient synthesis routes | Enable broader research on this compound |
| Structure-Activity Relationships | Synthesis and testing of analogs with varied substituents | Optimize properties for specific applications |
| Biological Screening | Systematic evaluation across antimicrobial, antiparasitic, and anticancer assays | Identify potential therapeutic applications |
| Computational Studies | Electronic structure calculations, property predictions, binding simulations | Guide experimental work, predict applications |
| Materials Applications | Investigation of electronic, optical, and coordination properties | Develop novel materials based on this scaffold |
The development of one-pot synthetic methodologies, similar to those described for related compounds, could significantly advance research by providing more accessible routes to N-Ethyl-5-nitroquinolin-6-amine and related derivatives .
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